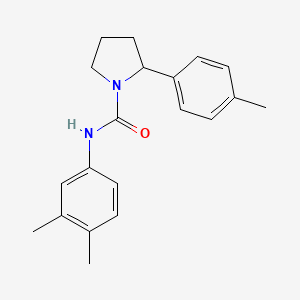
5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid, also known as OTCA, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains both a thiophene and an oxan ring in its structure. OTCA has been found to have potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid is not yet fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In animal studies, this compound has been found to improve cognitive function and reduce oxidative stress in the brain. However, further research is needed to fully understand the effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid in lab experiments is its relatively simple synthesis method. This allows for the production of large quantities of this compound with good purity. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid. In medicinal chemistry, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound and its potential as a treatment for neurodegenerative disorders. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to investigate the potential of this compound as an antioxidant and its effects on human health.
Synthesis Methods
The synthesis of 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid can be achieved through a multi-step process that involves the reaction of 3-oxetanone with thiophene-2-carboxylic acid. The resulting product is then treated with methyl isocyanate to form this compound. This method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
5-(oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-11(9-3-4-10(18-9)12(15)16)13-6-8-2-1-5-17-7-8/h3-4,8H,1-2,5-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBJZAAVZWHEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)




![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)
![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)